5-Amino-6-methylnicotinohydrazide
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Overview
Description
5-Amino-6-methylnicotinohydrazide: is a chemical compound with the molecular formula C7H9N3O It is a derivative of nicotinic acid and contains an amino group at the 5th position and a methyl group at the 6th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-methylnicotinohydrazide typically involves the following steps:
Condensation Reaction: The starting material, 3,4-diaminotoluene, undergoes condensation with urea to form 5-methyl benzimidazolone.
Nitration Reaction: The 5-methyl benzimidazolone is then nitrated using dilute nitric acid to produce 5-nitro-6-methyl benzimidazolone.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-6-methylnicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using Pd/C.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Hydrazine derivatives.
Substitution Products: Various substituted nicotinohydrazides.
Scientific Research Applications
Chemistry: 5-Amino-6-methylnicotinohydrazide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of heterocyclic compounds and other derivatives with potential biological activity .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial, antifungal, and antitubercular agent. It has shown promising activity against Mycobacterium tuberculosis and other pathogenic microorganisms .
Industry: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives. It is also investigated for its potential use in agricultural chemicals and dyes .
Mechanism of Action
The mechanism of action of 5-Amino-6-methylnicotinohydrazide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. The compound may also interfere with the function of enzymes involved in metabolic pathways, disrupting cellular processes .
Comparison with Similar Compounds
5-Amino-pyrazoles: These compounds are structurally similar and have applications in medicinal chemistry as well.
Pyridazines and Pyridazinones: These heterocycles contain nitrogen atoms and exhibit a wide range of biological activities.
Uniqueness: 5-Amino-6-methylnicotinohydrazide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H10N4O |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
5-amino-6-methylpyridine-3-carbohydrazide |
InChI |
InChI=1S/C7H10N4O/c1-4-6(8)2-5(3-10-4)7(12)11-9/h2-3H,8-9H2,1H3,(H,11,12) |
InChI Key |
LVALGZHOHLIWNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)C(=O)NN)N |
Origin of Product |
United States |
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